molecular formula C15H17N5O2 B257475 N-[2-(3,4-dimethoxyphenyl)ethyl][1,2,4]triazolo[4,3-b]pyridazin-6-amine

N-[2-(3,4-dimethoxyphenyl)ethyl][1,2,4]triazolo[4,3-b]pyridazin-6-amine

Cat. No. B257475
M. Wt: 299.33 g/mol
InChI Key: WEXJXEYPWMMRGT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(3,4-dimethoxyphenyl)ethyl][1,2,4]triazolo[4,3-b]pyridazin-6-amine, also known as TPA023, is a compound that has been widely studied for its potential therapeutic effects. TPA023 is a selective agonist for the GABA-A receptor subtype containing α2 and α3 subunits, which has been shown to have anxiolytic and sedative effects in preclinical studies.

Scientific Research Applications

N-[2-(3,4-dimethoxyphenyl)ethyl][1,2,4]triazolo[4,3-b]pyridazin-6-amine has been extensively studied for its potential therapeutic applications in preclinical models. It has been shown to have anxiolytic and sedative effects in animal models, and has been suggested as a potential treatment for anxiety disorders, insomnia, and other conditions associated with GABA-A receptor dysfunction. N-[2-(3,4-dimethoxyphenyl)ethyl][1,2,4]triazolo[4,3-b]pyridazin-6-amine has also been studied for its potential as a treatment for alcohol withdrawal syndrome, with promising results in preclinical studies.

Mechanism of Action

N-[2-(3,4-dimethoxyphenyl)ethyl][1,2,4]triazolo[4,3-b]pyridazin-6-amine is a selective agonist for the GABA-A receptor subtype containing α2 and α3 subunits. Activation of these receptors leads to an increase in chloride ion influx, resulting in hyperpolarization of the neuron and decreased neuronal excitability. This mechanism of action is similar to that of benzodiazepines, which are commonly used as anxiolytic and sedative drugs.
Biochemical and Physiological Effects:
In addition to its anxiolytic and sedative effects, N-[2-(3,4-dimethoxyphenyl)ethyl][1,2,4]triazolo[4,3-b]pyridazin-6-amine has been shown to have other biochemical and physiological effects. It has been shown to decrease alcohol consumption in preclinical models, and to have anti-inflammatory effects in vitro and in vivo. N-[2-(3,4-dimethoxyphenyl)ethyl][1,2,4]triazolo[4,3-b]pyridazin-6-amine has also been shown to increase slow-wave sleep in rats, which may be beneficial for the treatment of insomnia.

Advantages and Limitations for Lab Experiments

One advantage of N-[2-(3,4-dimethoxyphenyl)ethyl][1,2,4]triazolo[4,3-b]pyridazin-6-amine is its selectivity for the GABA-A receptor subtype containing α2 and α3 subunits, which may reduce the risk of side effects associated with non-selective GABA-A receptor agonists. However, N-[2-(3,4-dimethoxyphenyl)ethyl][1,2,4]triazolo[4,3-b]pyridazin-6-amine has also been shown to have off-target effects, including activation of the sigma-1 receptor, which may limit its usefulness as a research tool. Additionally, N-[2-(3,4-dimethoxyphenyl)ethyl][1,2,4]triazolo[4,3-b]pyridazin-6-amine has poor solubility in water, which may limit its use in some experimental protocols.

Future Directions

Future research on N-[2-(3,4-dimethoxyphenyl)ethyl][1,2,4]triazolo[4,3-b]pyridazin-6-amine may focus on its potential therapeutic applications in humans, particularly for the treatment of anxiety disorders, insomnia, and alcohol withdrawal syndrome. Additional studies may also be needed to better understand the mechanism of action of N-[2-(3,4-dimethoxyphenyl)ethyl][1,2,4]triazolo[4,3-b]pyridazin-6-amine, including its off-target effects and interactions with other neurotransmitter systems. Finally, new analogs of N-[2-(3,4-dimethoxyphenyl)ethyl][1,2,4]triazolo[4,3-b]pyridazin-6-amine may be developed with improved solubility and selectivity, which may further enhance its usefulness as a research tool and potential therapeutic agent.

Synthesis Methods

N-[2-(3,4-dimethoxyphenyl)ethyl][1,2,4]triazolo[4,3-b]pyridazin-6-amine can be synthesized using a multi-step process starting from commercially available starting materials. The synthesis involves the reaction of 3,4-dimethoxyphenylacetonitrile with hydrazine hydrate to form a pyridazinone intermediate. This intermediate is then reacted with ethyl 2-bromoacetate to form an ethyl ester intermediate. Finally, the ester intermediate is reacted with 1,2,4-triazole-3-amine to form the desired N-[2-(3,4-dimethoxyphenyl)ethyl][1,2,4]triazolo[4,3-b]pyridazin-6-amine product.

properties

Product Name

N-[2-(3,4-dimethoxyphenyl)ethyl][1,2,4]triazolo[4,3-b]pyridazin-6-amine

Molecular Formula

C15H17N5O2

Molecular Weight

299.33 g/mol

IUPAC Name

N-[2-(3,4-dimethoxyphenyl)ethyl]-[1,2,4]triazolo[4,3-b]pyridazin-6-amine

InChI

InChI=1S/C15H17N5O2/c1-21-12-4-3-11(9-13(12)22-2)7-8-16-14-5-6-15-18-17-10-20(15)19-14/h3-6,9-10H,7-8H2,1-2H3,(H,16,19)

InChI Key

WEXJXEYPWMMRGT-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)CCNC2=NN3C=NN=C3C=C2)OC

Canonical SMILES

COC1=C(C=C(C=C1)CCNC2=NN3C=NN=C3C=C2)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.